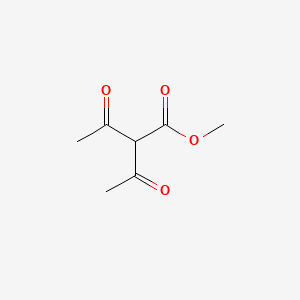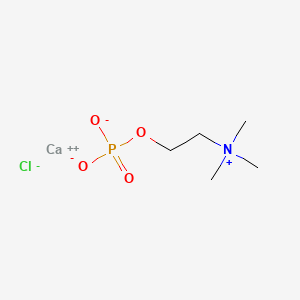
3-Propylhexanoic acid
Übersicht
Beschreibung
3-Propylhexanoic acid, also known by its IUPAC name 3-propylhexanoic acid, is a chemical compound with the molecular formula C9H18O2 . It has a molecular weight of 158.24 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 3-Propylhexanoic acid involves several steps and conditions. Some of the methods include heating with thionyl chloride, phosphorus trichloride, and chloroform . It’s important to note that these methods require specific conditions and should be carried out in a controlled environment .Molecular Structure Analysis
The molecular structure of 3-Propylhexanoic acid consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H18O2/c1-3-5-8(6-4-2)7-9(10)11/h8H,3-7H2,1-2H3, (H,10,11) .Physical And Chemical Properties Analysis
3-Propylhexanoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 253.4±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 54.0±6.0 kJ/mol and a flash point of 129.7±6.9 °C . It has 2 H-bond acceptors, 1 H-bond donor, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
It’s worth noting that the production and applications of certain polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) have been studied extensively . DHA, which belongs to the ω-3 group, has attracted much attention because of its beneficial effect on human health . It can be produced by marine microorganisms and used in various fields .
It’s worth noting that the production and applications of certain polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) have been studied extensively . DHA, which belongs to the ω-3 group, has attracted much attention because of its beneficial effect on human health . It can be produced by marine microorganisms and used in various fields .
It’s worth noting that the production and applications of certain polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) have been studied extensively . DHA, which belongs to the ω-3 group, has attracted much attention because of its beneficial effect on human health . It can be produced by marine microorganisms and used in various fields .
Safety And Hazards
3-Propylhexanoic acid is classified as a dangerous substance. It has hazard statements H315-H318-H335, indicating that it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
3-propylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-8(6-4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWVHHCWUCZFBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179797 | |
| Record name | Hexanoic acid, 3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylhexanoic acid | |
CAS RN |
25110-61-6 | |
| Record name | Hexanoic acid, 3-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025110616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-](/img/structure/B1346024.png)
![2-[(2-Nitrophenyl)amino]acetic acid](/img/structure/B1346026.png)